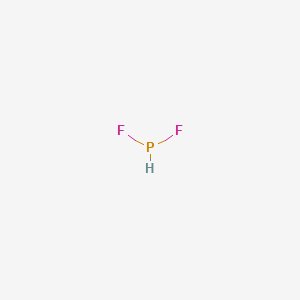
Difluorophosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluorophosphine is a useful research compound. Its molecular formula is F2P and its molecular weight is 69.9785 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Electronic Structure Theory
Difluorophosphine plays a significant role in advancing molecular electronic structure theory. Research funded by the National Science Foundation has focused on developing new computational methods that utilize this compound to explore electronic energy surfaces and chemical interactions. These methods include:
- Density Cumulant Functional Theory (DCFT) : This approach enhances the accuracy of electronic structure calculations, particularly for radical systems. The development of analytic gradients for DCFT has been crucial in improving the computational efficiency and accuracy of molecular property calculations .
- Multi-Reference Coupled Cluster Theory : this compound is used to investigate various chemical systems, including nanoparticle generation and structural characterization of biological molecules. This research contributes to a deeper understanding of chemical reactivity and interaction mechanisms .
Catalysis
This compound has been identified as a valuable component in catalytic processes:
- Hydrogen Production : A dirhodium complex containing bis(this compound) has been reported to facilitate hydrogen production through molecular photocatalysis. The electronic structure of the complex allows for efficient light absorption and energy transfer, making it a promising candidate for sustainable energy applications .
- Stabilizing Low Metal Oxidation States : this compound-based ligands have shown effectiveness in stabilizing low oxidation states of metals in coordination compounds. This property is essential for catalyzing reactions that involve electron transfer processes, thereby enhancing reaction rates and selectivity .
Coordination Chemistry
In coordination chemistry, this compound serves as a bidentate ligand:
- Metal-Metal Bonded Systems : Research indicates that this compound can stabilize metal-metal bonded systems, which are crucial for various catalytic processes. The ability to form stable complexes with transition metals allows for the exploration of new catalytic pathways and mechanisms .
- Vibrational Spectroscopy Studies : Studies on this compound derivatives have provided insights into their vibrational spectra and conformational stability. These findings are essential for understanding the fundamental properties of organophosphorus compounds and their potential applications in materials science .
Case Study 1: Theoretical Development in Chemistry
A project led by Henry F. Schaefer at the University of Georgia utilized this compound to develop new computational methods for solving Schrödinger's Equation. This research not only advanced theoretical chemistry but also trained graduate students in cutting-edge computational techniques .
Case Study 2: Photocatalytic Hydrogen Production
The application of bis(this compound) in photocatalytic hydrogen production demonstrated its potential in renewable energy technologies. The study highlighted the compound's ability to enhance the efficiency of photocatalysts through improved electronic interactions .
Eigenschaften
CAS-Nummer |
13873-52-4 |
|---|---|
Molekularformel |
F2P F2HP |
Molekulargewicht |
69.9785 g/mol |
IUPAC-Name |
difluorophosphane |
InChI |
InChI=1S/F2HP/c1-3-2/h3H |
InChI-Schlüssel |
VVRKSAMWBNJDTH-UHFFFAOYSA-N |
SMILES |
FPF |
Kanonische SMILES |
FPF |
Key on ui other cas no. |
14984-74-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















